Cas no 146038-53-1 (3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid)
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylicacid
- 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid(WX120748)
- 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- C6H7FO2
- Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-fluoro-
- Z2581718460
- 146038-53-1 3-Fluorobicyclo[1.1.1]pentane-1-carboxylicacid
- AKOS006381281
- PB40722
- EN300-253473
- SCHEMBL17582307
- AS-53825
- SCHEMBL25745100
- CS-W000150
- MFCD19228680
- DB-183418
- 146038-53-1
- Z1205494685
- SY205450
- P17168
- EN300-37374010
- 815-544-1
- FF175634
- 3-Fluorobicyclo(1.1.1)pentane-1-carboxylic acid
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- MDL: MFCD19228680
- Inchi: 1S/C6H7FO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9)
- InChI Key: CQOUAQUBJPKQON-UHFFFAOYSA-N
- SMILES: FC12CC(C(=O)O)(C1)C2
Computed Properties
- Exact Mass: 130.04300762g/mol
- Monoisotopic Mass: 130.04300762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 0.4
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-253473-100mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 100mg |
$182.0 | 2022-10-09 | |
| Enamine | EN300-253473-250mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 250mg |
$259.0 | 2022-10-09 | |
| Enamine | EN300-253473-500mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 500mg |
$407.0 | 2022-10-09 | |
| Enamine | EN300-253473-1000mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 1g |
$523.0 | 2022-10-09 | |
| Enamine | EN300-253473-2500mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 2500mg |
$819.0 | 2022-10-09 | |
| Enamine | EN300-253473-5000mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 5g |
$1312.0 | 2022-10-09 | |
| Enamine | EN300-253473-10000mg |
3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 94.0% | 10g |
$2619.0 | 2022-10-09 | |
| TRC | F256765-100mg |
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 100mg |
$ 835.00 | 2022-06-05 | ||
| TRC | F256765-250mg |
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 250mg |
$ 1745.00 | 2022-06-05 | ||
| TRC | F256765-500mg |
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
146038-53-1 | 500mg |
$ 2785.00 | 2022-06-05 |
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid Suppliers
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: A Comprehensive Overview
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid, also known by its CAS number 146038-53-1, is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its bicyclic structure, which consists of a bicyclo[1.1.1]pentane ring system substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 1-position. The combination of these functional groups makes it a versatile molecule with intriguing chemical properties and promising applications.
The bicyclo[1.1.1]pentane framework is a highly strained structure due to the three-membered rings, which imparts unique electronic and steric properties to the molecule. The presence of the fluorine atom introduces additional electronic effects, enhancing the compound's reactivity and making it an interesting candidate for various chemical transformations. The carboxylic acid group, on the other hand, provides acidic properties, enabling it to participate in reactions such as esterification or amidation, which are crucial in organic synthesis.
Recent studies have highlighted the potential of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid in drug discovery and development. Its compact structure and functional groups make it an ideal scaffold for designing bioactive molecules with specific pharmacological properties. For instance, researchers have explored its use as a building block for creating small-molecule inhibitors targeting various enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
In addition to its role in therapeutic development, this compound has also found applications in materials science. Its rigid bicyclic structure and functional groups make it suitable for synthesizing advanced materials with tailored mechanical and electronic properties. For example, derivatives of this compound have been investigated for use in polymer chemistry, where they can serve as monomers or crosslinking agents to create high-performance polymers.
The synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves a series of intricate organic reactions, including cycloadditions, ring-closing metathesis, and fluorination processes. Recent advancements in catalytic methods have made these syntheses more efficient and scalable, enabling researchers to explore its potential on a larger scale.
Moreover, computational studies have provided valuable insights into the electronic structure and reactivity of this compound. Using density functional theory (DFT) calculations, scientists have been able to predict its interaction with various biomolecules and catalysts, aiding in the design of more effective drug candidates and chemical processes.
In conclusion, 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS No: 146038-53-1) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a key player in future innovations in chemistry and pharmacology.
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